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Compound of Interest

Compound Name: 2-Amino-6-chloro-4-nitrophenol

Cat. No.: B3029376

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 2-Amino-6-chloro-4-
nitrophenol, a key chemical intermediate. This document outlines the expected results from
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses,
offering a comprehensive resource for the characterization of this compound. Detailed
experimental protocols and a logical framework for spectral interpretation are also presented to
aid in laboratory workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of
2-Amino-6-chloro-4-nitrophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectral Data (Predicted and Analog-Based)

Solvent: DMSO-de, Reference: TMS (0 ppm)
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Chemical Shift (5,

Coupling Constant

opm) Multiplicity (3, Hz) Assignment
~8.20 d ~2.5 H-3

~7.80 d ~2.5 H-5

~7.00 s (broad) -NH:z

~10.50 s (broad) -OH

Note: Data is based on predictions and analysis of structurally similar compounds.

Table 2: 13C NMR Spectral Data (Predicted)

Solvent: DMSO-ds

Chemical Shift (0, ppm)

Carbon Assignment

~150.2 C-1 (C-OH)
~138.8 C-2 (C-NH2)
~126.5 C-4 (C-NOz2)
~125.1 C-6 (C-CI)
~120.4 C-3

~115.9 C-5

Note: Data is based on computational predictions.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data (Attenuated Total Reflectance - ATR)
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
3400-3200 Strong, Broad O-H and N-H stretching
~3100 Medium Aromatic C-H stretching
~1620 Strong N-H scissoring
~1580 Strong Aromatic C=C stretching
~1520 Strong Asymmetric NO2 stretching
~1340 Strong Symmetric NOz2 stretching
~1250 Medium C-0O phenolic stretching
~850 Medium C-Cl stretching
750 - Aromatic C-H out-of-plane
bending
Mass Spectrometry (MS)

Table 4. Mass Spectrometry Data (Electron lonization - EI)

m/z Relative Intensity (%) Proposed Fragment

188/190 High -[M]+ (Molecular lon, showing
isotopic pattern for Cl)

171/173 Medium [M-OH]*

158/160 Medium [M-NOJ*

142/144 High [M-NO2]*

114 Medium [M-NO2-COJ*

107 Medium [M-NO2-CIJ*

Experimental Protocols
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The following are generalized protocols for the spectral analysis of 2-Amino-6-chloro-4-
nitrophenol. Instrument-specific parameters may require optimization.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2-Amino-6-chloro-4-nitrophenol in approximately
0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).[1] Ensure the sample is fully dissolved.
Filter the solution if any particulate matter is present.

e Tube Loading: Transfer the solution into a clean, dry 5 mm NMR tube.

e Instrumentation: Acquire *H and 13C NMR spectra on a 400 MHz (or higher) NMR
spectrometer.

e 1H NMR Acquisition:
o Pulse Program: Standard single-pulse sequence.
o Number of Scans: 16-64 scans.
o Relaxation Delay: 1-2 seconds.
o Spectral Width: -2 to 12 ppm.
e 13C NMR Acquisition:
o Pulse Program: Proton-decoupled single-pulse sequence.
o Number of Scans: 1024 or more scans, depending on sample concentration.
o Relaxation Delay: 2-5 seconds.
o Spectral Width: 0 to 200 ppm.

e Processing: Process the raw data using appropriate software. Apply Fourier transformation,
phase correction, and baseline correction. Reference the spectra to the residual solvent
peak of DMSO-ds (o 2.50 for tH, & 39.52 for 13C).
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FT-IR Spectroscopy

Sample Preparation: No specific sample preparation is required for ATR-FTIR. Use a small
amount of the solid 2-Amino-6-chloro-4-nitrophenol powder.

Instrumentation: Use a Fourier Transform Infrared spectrometer equipped with an Attenuated
Total Reflectance (ATR) accessory.

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

Sample Analysis: Place the powdered sample onto the ATR crystal, ensuring complete
coverage.[2][3] Apply consistent pressure using the instrument's pressure clamp to ensure
good contact between the sample and the crystal.[3]

Data Acquisition:

o Spectral Range: 4000-650 cm~1.
o Resolution: 4 cm~2.

o Number of Scans: 16-32 scans.

Processing: The resulting spectrum is typically displayed in terms of transmittance or
absorbance.

Mass Spectrometry

Sample Preparation: Prepare a dilute solution of 2-Amino-6-chloro-4-nitrophenol
(approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer with an Electron lonization (EI) source.

Direct Infusion: Introduce the sample into the ion source via a direct insertion probe or by
infusion.

Data Acquisition:

o lonization Mode: Electron lonization (El).
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o Electron Energy: 70 eV.

o Mass Range: m/z 50-300.

o Source Temperature: 200-250°C.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure.

Visualized Workflows and Logical Relationships

The following diagrams illustrate the general workflow for spectral analysis and the logical

process for interpreting the spectral data of 2-Amino-6-chloro-4-nitrophenol.
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Caption: General workflow for the spectral analysis and structure elucidation of a chemical
compound.
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Caption: Logical flow for the interpretation of combined spectral data for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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analysis-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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